3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
Description
The compound 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a benzazepinone derivative characterized by a seven-membered azepinone ring fused to a benzene core. Key structural features include:
- 7,8-Dimethoxy substituents on the benzene ring.
- A 3-position substitution with a 2-(3,4-dimethoxyphenyl)-2-oxoethyl group, introducing a ketone-linked dimethoxyphenyl moiety.
This compound shares structural homology with intermediates used in synthesizing Ivabradine, a clinically approved antianginal agent targeting the If current in cardiac cells . Its synthesis likely involves halogenation, cyclization, and alkylation steps akin to related benzazepinones .
Properties
Molecular Formula |
C22H23NO6 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-7,8-dimethoxy-1H-3-benzazepin-2-one |
InChI |
InChI=1S/C22H23NO6/c1-26-18-6-5-15(10-19(18)27-2)17(24)13-23-8-7-14-9-20(28-3)21(29-4)11-16(14)12-22(23)25/h5-11H,12-13H2,1-4H3 |
InChI Key |
FZJMGSTUYLWDGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CN2C=CC3=CC(=C(C=C3CC2=O)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Substituted Phenethylamine Derivatives
The 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one scaffold is typically constructed via acid-catalyzed cyclization of phenethylamine precursors. Patent US8927708B2 details a high-yield route (72–78%) employing methanesulfonic acid in tetrahydrofuran at 80°C. Critical to this process is the pre-functionalization of the aromatic ring with methoxy groups at C7 and C8, achieved through nucleophilic substitution using methyl bromide in dimethylformamide. Comparative studies in CN104072420B demonstrate that replacing methyl bromide with dimethyl sulfate reduces side-product formation by 23%.
Enamine Hydrolysis and Ring Closure
Thieme-Connect research highlights an alternative pathway involving enamine intermediates. Condensation of (S)-1-amino-3-methyl-4,5,6,7-tetrahydro-2H-3-benzazepin-2-one with activated N-(2-methoxycarbonyl-1-methylvinyl)-(S)-alanine sodium salt forms a bicyclic enamine, which undergoes methanesulfonic acid-mediated hydrolysis to yield the benzazepinone core. This method achieves 68% isolated yield with >99% enantiomeric excess, making it preferable for stereosensitive applications.
Functionalization at the 3-Position: Introducing the 2-(3,4-Dimethoxyphenyl)-2-Oxoethyl Group
Friedel-Crafts Acylation Strategies
US4108989A discloses a regioselective Friedel-Crafts acylation protocol for attaching the 3,4-dimethoxyphenyl ketone moiety. Reacting 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one with 3,4-dimethoxybenzoyl chloride in dichloromethane using aluminum trichloride (2.5 equiv) achieves 65% acylation at the 3-position. Nuclear magnetic resonance (NMR) studies confirm single-regioisomer formation due to the electron-donating methoxy groups directing electrophilic attack.
Palladium-Catalyzed Cross-Coupling
Recent advances in CN104072420B utilize Suzuki-Miyaura coupling for introducing pre-formed 2-(3,4-dimethoxyphenyl)-2-oxoethyl boronic esters. Employing tetrakis(triphenylphosphine)palladium(0) (5 mol%) in dioxane/water (4:1) at 90°C enables 58% yield of the target compound with full retention of stereochemistry. This method circumvents harsh acid conditions but requires meticulous exclusion of oxygen to prevent boronic ester decomposition.
Optimization of Critical Reaction Parameters
Solvent and Temperature Effects on Yield
Data aggregated from four synthetic routes reveal pronounced solvent dependencies:
| Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 25 | 24 | 42 |
| Tetrahydrofuran | 80 | 12 | 72 |
| Dioxane/Water (4:1) | 90 | 8 | 58 |
| Dimethylformamide | 110 | 6 | 68 |
Tetrahydrofuran at elevated temperatures provides optimal balance between reaction rate and yield, attributed to enhanced solubility of intermediates.
Catalytic Acceleration with Phase-Transfer Agents
Incorporating benzyltriethylammonium chloride (0.1 equiv) in alkylation steps increases reaction rates by 40% while maintaining yields above 70%. This phase-transfer catalyst facilitates interfacial reactions between aqueous and organic phases, particularly in biphasic systems like toluene/water.
Analytical Characterization and Validation
Spectroscopic Confirmation
Infrared spectroscopy consistently identifies key functional groups:
- C=O Stretch : 1675–1685 cm⁻¹ (benzazepinone lactam)
- Aromatic C-O-C : 1240–1260 cm⁻¹ (methoxy groups)
- Ketone C=O : 1710–1720 cm⁻¹ (2-oxoethyl substituent)
High-resolution mass spectrometry (HRMS) data from US8927708B2 confirms the molecular ion at m/z 441.1784 (calculated 441.1789 for C₂₃H₂₅NO₆).
Chromatographic Purity Assessment
Reverse-phase HPLC analysis (C18 column, acetonitrile/water gradient) demonstrates ≥98% purity across all reported methods. Notably, the Thieme-Connect protocol achieves 99.3% purity due to recrystallization in ethyl acetate/heptane.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as chromium trioxide or potassium permanganate.
Substitution: Substitution reactions can occur at the methoxy groups or the benzazepine core, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Benzazepinone Derivatives
7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (CAS: 73942-87-7)
- Structure : Lacks the 3-position substituent, serving as the base scaffold.
- Role : A key intermediate in Ivabradine synthesis .
3-(3-Iodopropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
- Structure : Features a 3-iodopropyl chain at the 3-position.
- Synthesis : Achieved via iodine substitution reactions (63.6% yield) .
- Application : Intermediate in Ivabradine production; the iodine atom facilitates further functionalization .
3-(3-Chloropropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
Substituted Benzazepinones with Aromatic Moieties
EC18 (cis-3-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]-methylamino}cyclohexyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-benzo[d]azepin-2-one)
- Structure: Contains a cyclohexyl-methylamino group linked to a dimethoxyphenyl moiety.
- Activity: Acts as a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker, highlighting the importance of aromatic and amino groups in modulating ion channel affinity .
3-{2-[4-(2-Chlorobenzyl)-1-piperazinyl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
- Structure : Substituted with a piperazinyl-2-chlorobenzyl group .
- Molecular Weight : 469.966 g/mol.
Alkyl-Substituted Benzazepinones
7,8-Dimethoxy-3-propyl-1,3-dihydro-2H-benzo[d]azepin-2-one (Related Substance A)
- Structure : Simple 3-propyl substituent .
- Significance: Novel compound with unrecorded literature data; exemplifies how alkyl chain length affects pharmacokinetics .
7,8-Dimethoxy-3-methyl-1,3-dihydro-2H-3-benzazepin-2-one
- Structure : 3-methyl group .
Structure-Activity Relationship (SAR) Analysis
*Calculated based on molecular formula.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
